molecular formula C8H9F3N2O2 B2983433 Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate CAS No. 380872-50-4

Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate

Cat. No.: B2983433
CAS No.: 380872-50-4
M. Wt: 222.167
InChI Key: VNLIOYLBFTVQPQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate is a pyrazole-based compound characterized by a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring and an ethyl acetate side chain. This structure is integral to its role as a key intermediate in synthesizing celecoxib derivatives, which are cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory and anticancer properties .

Properties

IUPAC Name

ethyl 2-[3-(trifluoromethyl)pyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-2-15-7(14)5-13-4-3-6(12-13)8(9,10)11/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLIOYLBFTVQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetate with a trifluoromethyl-substituted pyrazole. One common method includes the use of trifluoromethylation reagents and catalysts to introduce the trifluoromethyl group into the pyrazole ring, followed by esterification with ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Unfortunately, the available search results do not offer an extensive focus specifically on the applications of "Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate". However, the search results do provide some relevant information regarding the chemical context, synthesis, and applications of related compounds, which can help infer potential applications of the specified compound.

Synthesis and Chemical Context

  • Synthesis of Pyrazole Derivatives: One search result details a protocol for synthesizing polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles, noting the challenges in cross-coupling reactions involving trifluoromethyl-substituted pyrazole precursors .
  • Preparation of Intermediates: Another search result mentions the use of 1-[2-[3,5-substituted-1H-pyrazol-1-yl]acetyl]-4-piperidine-carbonitrile and -carbothiamide derivatives as intermediates in the preparation of fungicides for crop protection .
  • Reaction Conditions: The preparation of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-acetic acid from 3-methyl-5-trifluoromethylpyrazole and ethyl bromoacetate is described, involving reaction with potassium carbonate in N-dimethylformamide, followed by hydrolysis .

Potential Applications

  • Agrochemicals and Pharmaceuticals: Pyrazoles, in general, have potential applications in the agrochemical and medicinal chemistry industries, such as pesticides and anti-inflammatory medications . The presence of a trifluoromethyl group can enhance the bioactivity and metabolic stability of these compounds .
  • Fluorinated Drugs and Agrochemicals: Fluorine-containing compounds are prevalent in pharmaceuticals, with a growing trend towards fluorinated drugs dominating the market. Fluorination can fine-tune physicochemical properties like lipophilicity, water solubility, and metabolic stability .
  • Biological Activity: Heterocyclic systems containing pyrazole-1,2,3-triazole scaffolds exhibit anticancer, antimycobacterial, antibacterial, and nematicidal properties .

General Information on Fluorinated Compounds

  • Role of Fluorine: Fluorine enhances bioactivity and metabolic stability in pharmaceuticals and can alter the physicochemical properties of active ingredients in agrochemicals .
  • Metabolic Stability: Introducing fluorine can increase a compound's stability against oxidation processes, which is valuable in drug development . The strong carbon-fluorine bond can block hydroxylation of C-H bonds, increasing metabolic stability .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. This can result in various pharmacological effects, depending on the target and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrazole Ring

Halogenated Derivatives
  • Molecular Weight: 340.07 g/mol (vs. 236.19 g/mol for the target compound). Applications: Halogenation may improve binding affinity in receptor studies or serve as a precursor for imaging probes .
Alkyl and Cyano Substituents
  • Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate: Structure: A methyl group at the 3-position and CF₃ at the 5-position. Synthesis: Prepared via alkylation of 3-methyl-5-trifluoromethylpyrazole with ethyl chloroacetate under mild conditions (ambient temperature, 80.6% yield) .
  • Ethyl 2-(3-(4-butyl-1H-1,2,3-triazol-1-yl)-4-cyano-1H-pyrazol-1-yl)acetate: Structure: Incorporates a triazole ring and cyano (-CN) group, increasing polarity. Synthesis: Achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 99% yield, showcasing the efficiency of click chemistry . Applications: Enhanced binding specificity in biological targets due to the triazole’s hydrogen-bonding capability .

Complex Heterocyclic Systems

Fused Cyclopropane and Cyclopenta Rings
  • Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate (28) :
    • Structure : Difluoromethyl (-CHF₂) substituent and a fused bicyclic system.
    • Molecular Weight : 271.1 g/mol.
    • Applications : Likely explored in agrochemicals due to structural similarity to pesticidal compounds .
Pyrazolo-Pyridine Hybrids
  • Ethyl 2-(3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate: Structure: Combines pyrazole and pyridine rings with a cyclopropyl group. Molecular Weight: 393.4 g/mol. Applications: Potential use in kinase inhibitors due to the pyridine moiety’s role in ATP-binding site interactions .

Functional Group Modifications

Thioacetate Derivatives
  • Ethyl {[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate (CAS 1002535-18-3):
    • Structure : Sulfur-containing side chain and pyrimidine ring.
    • Key Feature : The thioether group may enhance oxidative stability or modulate electronic properties .
Peptide-Conjugated Derivatives
  • Ethyl 2-((tert-butoxycarbonyl)amino)-2-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)acetate (2p): Structure: Integrates a sulfonamide and Boc-protected amino acid moiety. Yield: 37%, reflecting challenges in multi-step syntheses . Applications: Designed for targeted drug delivery, leveraging sulfonamide’s affinity for serum proteins .

Biological Activity

Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate, with the CAS number 380872-50-4, is a compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by empirical data and case studies.

  • Molecular Formula : C₈H₉F₃N₂O₂
  • Molecular Weight : 222.16 g/mol
  • Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and an ethyl acetate moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound involves a two-step reaction process:

  • Formation of the Pyrazole Ring : 3-(trifluoromethyl)-1H-pyrazole is reacted with potassium carbonate in acetonitrile.
  • Acetylation : Ethyl bromoacetate is added to the mixture and heated to yield the final product .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds can inhibit various bacterial strains, suggesting their potential as antibacterial agents .

Antiviral Properties

This compound has been evaluated for its antiviral activity against measles virus. In vitro assays indicated that the compound effectively inhibits viral replication through the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the viral lifecycle .

Anticancer Potential

The compound has shown promising results in cancer research. Studies involving breast cancer cell lines (MDA-MB-231) revealed that it induces apoptosis and inhibits cell proliferation at micromolar concentrations. The mechanism involves microtubule destabilization, which is crucial for cancer cell division .

Table of Biological Activity Data

Activity TypeModel SystemConcentration (μM)Observed Effect
AntimicrobialVarious bacterial strains10 - 100Significant inhibition
AntiviralMeasles virus0.5 - 5Inhibition of viral replication
AnticancerMDA-MB-231 (breast cancer)1 - 10Induction of apoptosis
CytotoxicityHepG2 (liver cancer)10 - 20Reduced cell viability

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation of pyrazole precursors with ethyl haloacetates. For example:

  • Method A : Reacting 3-(trifluoromethyl)pyrazole with ethyl chloroacetate in DMF using K₂CO₃ as a base at room temperature yielded 80.6% product after aqueous workup .
  • Method B : Substituting K₂CO₃ with Cs₂CO₃ in DMSO at 0–21°C resulted in 70% yield but generated regioisomeric byproducts (e.g., 22% side product in ) .
    Key factors : Base strength (Cs₂CO₃ > K₂CO₃) affects reaction rate and selectivity, while solvent polarity (DMSO vs. DMF) may influence solubility and side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C/¹⁹F NMR : Essential for confirming regiochemistry and trifluoromethyl group presence. For example, ¹⁹F NMR in resolves trifluoromethyl signals at −60 to −65 ppm in CDCl₃ .
  • X-ray crystallography : Used to resolve ambiguities in molecular geometry (e.g., pyrazole ring planarity and acetoxy group orientation, as in ) .
  • LCMS/HPLC : Validates purity and detects regioisomeric impurities (e.g., used LCMS for byproduct identification) .

Advanced Research Questions

Q. How can researchers mitigate regioisomer formation during alkylation of pyrazole precursors?

  • Temperature control : Lower temperatures (e.g., 0°C in ) reduce kinetic competition between N1 and N2 alkylation .
  • Steric/electronic directing groups : Introducing electron-withdrawing groups (e.g., cyano in ) at specific pyrazole positions can bias alkylation to the desired site .
  • Chromatographic separation : Flash chromatography with gradient elution (e.g., cyclohexane/EtOAc) isolates regioisomers, as demonstrated in .

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they addressed?

  • Low melting point : The compound’s oily consistency (e.g., describes it as a "light yellow liquid") complicates crystallization. Slow evaporation in non-polar solvents (e.g., hexane/EtOAc) promotes crystal growth .
  • Hydrogen bonding : The acetoxy group forms weak intermolecular hydrogen bonds (e.g., C=O⋯H–C interactions), requiring high-resolution data collection (e.g., synchrotron sources) to resolve .

Q. How does the trifluoromethyl group influence reactivity and spectroscopic properties?

  • Electron-withdrawing effect : The -CF₃ group stabilizes the pyrazole ring via inductive effects, reducing susceptibility to electrophilic attacks .
  • NMR splitting : The ¹⁹F nucleus splits adjacent proton signals (e.g., pyrazole C-H protons in ), complicating spectral interpretation .
  • Metabolic stability : In medicinal chemistry analogs (e.g., celecoxib derivatives in ), -CF₃ enhances resistance to oxidative degradation .

Q. What alternative reagents or conditions improve low-yield syntheses?

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity compared to traditional heating (noted in ’s 16-hour stirring) .
  • Phase-transfer catalysts : Quaternary ammonium salts (e.g., TBAB) can enhance alkylation efficiency in biphasic systems .
  • Solvent screening : Polar aprotic solvents like DMAc or NMP may improve pyrazole solubility and reduce side reactions compared to DMF/DMSO .

Methodological Troubleshooting

Q. How should researchers address discrepancies in reported yields for similar syntheses?

  • Reagent purity : Ensure anhydrous conditions for bases like Cs₂CO₃, as moisture reduces reactivity .
  • Byproduct quantification : Use quantitative NMR or LCMS to identify unaccounted impurities (e.g., ’s 22% side product) .

Q. What strategies validate structural assignments when crystallography is unavailable?

  • 2D NMR (COSY, HSQC) : Correlate proton-carbon connectivity to confirm substituent positions .
  • Comparative analysis : Cross-reference spectral data with structurally characterized analogs (e.g., ’s celecoxib derivatives) .

Structure-Activity Relationship (SAR) Considerations

Q. How do modifications to the acetoxy group impact biological activity in related compounds?

  • Ester hydrolysis : Replacement with carboxylic acids (e.g., in ) enhances water solubility but may reduce membrane permeability .
  • Bioisosteres : Substituting ethyl with methyl or tert-butyl groups alters metabolic stability, as seen in anti-inflammatory analogs () .

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